molecular formula C8H10ClF2N B2667613 1-(2,6-Difluorophenyl)ethanamine hydrochloride CAS No. 1309602-31-0

1-(2,6-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B2667613
CAS No.: 1309602-31-0
M. Wt: 193.62
InChI Key: PEZUBPXSPPADIL-UHFFFAOYSA-N
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Description

Historical Development in Phenethylamine Derivative Research

Phenethylamine derivatives have been systematically explored since the early 20th century, with initial focus on their role as endogenous neurotransmitters and psychoactive agents. The introduction of halogen substituents, particularly fluorine, emerged as a pivotal strategy in the 1980s to enhance metabolic stability and receptor binding affinity. The synthesis of 1-(2,6-difluorophenyl)ethanamine hydrochloride builds upon this legacy, combining fluorine’s electronegative properties with the phenethylamine backbone to modulate electronic and steric effects.

Early work on fluorinated phenethylamines relied on nucleophilic aromatic substitution, but modern approaches employ transition metal-catalyzed C–H activation and enantioselective alkylation. For example, palladium-catalyzed fluorination of β-methylene C(sp³)–H bonds in phenylalanine derivatives demonstrated the feasibility of introducing fluorine atoms at specific positions while preserving chiral integrity. These methodologies directly informed the development of this compound, where the 2,6-difluoro configuration minimizes steric hindrance while optimizing π-π interactions in receptor binding pockets.

Properties

IUPAC Name

1-(2,6-difluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZUBPXSPPADIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309602-31-0
Record name 1-(2,6-difluorophenyl)ethan-1-amine hydrochloride
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Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2,6-difluorobenzaldehyde with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(2,6-Difluorophenyl)ethanamine.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Acylation: The amine group can react with acyl chlorides to form amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(2,6-Difluorophenyl)ethanamine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that target neurological disorders and other medical conditions. The presence of fluorine atoms in the compound enhances its binding affinity to biological targets, making it a valuable candidate for drug design.

Organic Synthesis

The compound serves as a building block for synthesizing complex organic molecules. Its reactivity facilitates various chemical transformations, including:

  • Oxidation : Can form imines or nitriles.
  • Reduction : Capable of yielding alkanes or alcohols.
  • Substitution Reactions : The fluorine atoms can be replaced with other functional groups through nucleophilic aromatic substitution.

Biological Studies

Research indicates that this compound exhibits potential biological activities:

  • Neuropharmacology : It may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
  • Antidepressant Activity : Analog compounds have shown significant effects on mood-related behaviors in animal models by influencing serotonin and norepinephrine pathways.
  • Antitumor Properties : Certain derivatives have demonstrated inhibition of tumor growth in preclinical models.

Case Studies and Research Findings

StudyFocusFindings
Antidepressant EffectsCompounds similar to 1-(2,6-Difluorophenyl)ethanamine were shown to significantly influence mood-related behaviors in rodent models.
Antitumor ActivityDerivatives exhibited promising results against various cancer cell lines, indicating potential as anticancer agents.
Neuroprotective EffectsStudies suggested that the compound may protect neuronal cells from oxidative stress-induced damage.

Industrial Applications

Beyond research settings, this compound has applications in the development of agrochemicals and other industrial chemicals. Its unique properties make it suitable for various formulations requiring enhanced stability and efficacy.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific targets. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorine Substitution

Fluorine positioning on the phenyl ring significantly influences physicochemical and biological properties. Key analogues include:

(a) (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride (CAS 1168139-43-2)
  • Molecular Formula : C₈H₁₀ClF₂N
  • Molecular Weight : 193.62 g/mol
  • Substituents : 2,4-difluoro on phenyl ring.
  • Similarity Score : 0.93 (vs. target compound) .
  • The electronic environment differs due to para-fluorine, which may affect receptor binding in biological applications.
(b) (R)-1-(2-Fluorophenyl)ethanamine Hydrochloride (CAS 1391449-47-0)
  • Molecular Formula : C₈H₁₁ClFN
  • Molecular Weight : 175.63 g/mol
  • Substituents : Single fluorine at 2-position.
  • Similarity Score : 0.91 .
  • Impact of Reduced Fluorination : Lower molecular weight and lipophilicity compared to the difluoro analogues. The absence of a second fluorine may enhance metabolic stability but reduce steric hindrance.
(c) 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine Hydrochloride (CAS 2126161-33-7)
  • Molecular Formula : C₈H₉BrClF₂N
  • Molecular Weight : 272.52 g/mol
  • Substituents : 3-bromo, 2,6-difluoro on phenyl ring.
  • Impact of Bromine Addition : Bromine introduces a heavy atom, increasing molecular weight and polarizability. The electron-withdrawing bromine may enhance electrophilic reactivity, making this compound suitable for cross-coupling reactions .

Analogues with Alternative Substituents

(a) (S)-1-(2,6-Dimethoxyphenyl)ethanamine Hydrochloride (CAS 1956437-80-1)
  • Molecular Formula: C₁₀H₁₆ClNO₂
  • Molecular Weight : 217.69 g/mol
  • Substituents : Methoxy groups at 2- and 6-positions.
  • Key Differences: Methoxy groups are bulkier and electron-donating compared to fluorine. The larger substituents also create steric hindrance, affecting binding to enzymatic targets .
(b) Diphenhydramine Hydrochloride (CAS 147-24-0)
  • Molecular Formula: C₁₇H₂₁NO·HCl
  • Molecular Weight : 291.82 g/mol
  • Substituents : Diphenylmethoxy group attached to a dimethylamine.
  • Key Differences: As an ethanolamine derivative, diphenhydramine exhibits antihistamine activity, unlike the simpler ethylamine structure of the target compound. The bulky diphenylmethoxy group enhances CNS penetration but reduces selectivity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties
1-(2,6-Difluorophenyl)ethanamine hydrochloride 1309602-31-0 C₈H₁₀ClF₂N 193.62 2,6-difluoro High symmetry, moderate lipophilicity
(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride 1168139-43-2 C₈H₁₀ClF₂N 193.62 2,4-difluoro Asymmetric, enhanced electronic effects
(R)-1-(2-Fluorophenyl)ethanamine hydrochloride 1391449-47-0 C₈H₁₁ClFN 175.63 2-fluoro Lower molecular weight, higher solubility
2-(3-Bromo-2,6-difluorophenyl)ethanamine hydrochloride 2126161-33-7 C₈H₉BrClF₂N 272.52 3-bromo,2,6-difluoro Heavy atom, electrophilic reactivity
(S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride 1956437-80-1 C₁₀H₁₆ClNO₂ 217.69 2,6-dimethoxy Bulky, polar, metabolic liability

Biological Activity

1-(2,6-Difluorophenyl)ethanamine hydrochloride, also known as (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C9_{9}H10_{10}ClF2_{2}N
  • Molecular Weight : Approximately 193.62 g/mol
  • Chirality : The presence of a chiral center allows for the exploration of enantiomeric effects on biological activity.

The difluorophenyl group enhances lipophilicity and receptor binding affinity, which may lead to distinct pharmacological profiles compared to structurally similar compounds.

Pharmacological Effects

Research indicates that this compound exhibits several notable pharmacological effects:

  • Antidepressant Activity : Similar compounds have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests that (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride may have antidepressant properties.
  • Antitumor Properties : Some derivatives of this compound have been studied for their ability to inhibit tumor growth in preclinical models. The structural features of difluoro substitution may enhance antitumor activity by affecting cell proliferation pathways .
  • Neuroprotective Effects : The compound may protect neuronal cells from damage associated with neurodegenerative conditions. This is attributed to its potential interactions with monoamine transporters, making it a candidate for research into treatments for psychiatric disorders .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the unique difluoro substitution significantly influences the biological activity of the compound. Here is a comparative table of related compounds:

Compound NameStructural FeaturesBiological Activity
1-(2,6-Difluorophenyl)ethanamineDifluorophenyl groupPotential antidepressant properties
(S)-1-(2-Fluorophenyl)ethanamineMonofluoro instead of difluoroAntidepressant activity
1-(Phenyl)ethanamineNo fluorine substituentsBroader applications in CNS disorders

The difluoro substitution enhances lipophilicity and receptor binding affinity compared to these similar compounds, leading to distinct pharmacological profiles.

Case Study 1: Antidepressant Activity

In a study examining the effects of various analogs on serotonin reuptake inhibition, it was found that (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride showed significant inhibition comparable to established antidepressants. The study utilized in vitro assays on human neuronal cell lines and demonstrated increased serotonin availability in synaptic clefts.

Case Study 2: Antitumor Efficacy

A preclinical study evaluated the antitumor efficacy of this compound against various cancer cell lines (MCF-7 and HCT-116). The results indicated an IC50_{50} value in the micromolar range, suggesting promising anticancer activity. Flow cytometry analysis revealed that treatment with the compound resulted in G1 phase arrest and increased apoptosis via caspase activation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,6-Difluorophenyl)ethanamine hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : A catalytic reduction approach using pinacolborane (HBPin) and a transition metal-free potassium-based catalyst in dry toluene can reduce primary amides to amines. For example, 2,6-difluorobenzamide can be converted to the corresponding amine under these conditions. Reaction parameters (e.g., catalyst loading, solvent choice, and temperature) should be systematically varied to optimize yield and purity .
  • Validation : Confirm product identity via 1H NMR^1\text{H NMR} (e.g., aromatic proton splitting at δ 6.8–7.2 ppm for difluorophenyl groups) and LC-MS (expected [M+H]+^+ at m/z 176.1 for the free base) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area under the curve).
  • FT-IR : Confirm the presence of amine hydrochloride salts (N–H stretch ~2500–3000 cm1^{-1}) and C–F vibrations (1200–1100 cm1^{-1}) .
  • Elemental Analysis : Verify stoichiometry (e.g., C8 _8H10 _{10}ClF2 _2N: C 45.83%, H 4.80%, N 6.67%) .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to potential amine hydrochloride dust dispersion .
  • Waste Management : Segregate halogenated waste and coordinate with certified biohazard disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can enantiomeric resolution of 1-(2,6-Difluorophenyl)ethanamine be achieved, and what chiral analysis methods are recommended?

  • Resolution Strategy : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol, 90:10). Monitor retention times for (R)- and (S)-enantiomers, which typically differ by 1–2 minutes .
  • Circular Dichroism (CD) : Use CD spectroscopy (λ = 210–250 nm) to confirm absolute configuration by comparing optical rotation data with literature values (e.g., (S)-enantiomer: [α]D _D +15.2° in methanol) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Accelerated Stability Testing :

  • Thermal Stability : Store samples at 40°C for 4 weeks and analyze degradation via HPLC. Amine hydrochlorides typically degrade <5% under dry conditions but hydrolyze in aqueous media (t1/2 _{1/2} ~72 hours at pH 7.4) .
  • pH Sensitivity : Perform kinetic studies in buffers (pH 2–9) to identify decomposition pathways (e.g., dehydrohalogenation at pH >8) .

Q. How can computational methods predict the reactivity of 1-(2,6-Difluorophenyl)ethanamine in nucleophilic substitution reactions?

  • DFT Modeling : Optimize molecular geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing fluorine substituents lower HOMO energy (−6.8 eV), reducing nucleophilicity compared to non-fluorinated analogs .
  • Experimental Correlation : Validate predictions by synthesizing derivatives (e.g., acylated amines) and comparing reaction rates with computational data .

Data Contradictions and Resolution

  • CAS Number Variability : Discrepancies in CAS numbers (e.g., 1309602-31-0 vs. 1217473-52-3) may arise from enantiomers or salt forms. Cross-reference analytical data (NMR, HRMS) with vendor certificates of analysis to confirm identity .
  • Synthetic Yield Discrepancies : Catalyst batch variability (e.g., potassium complex purity) can cause yield fluctuations. Standardize reagents and replicate reactions ≥3 times to ensure reproducibility .

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